

Application Notes and Protocols for Usp7-IN-11

Immunoprecipitation

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Compound of Interest

Compound Name: Usp7-IN-11

Cat. No.: B14086316

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Introduction

Usp7-IN-11 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 pathway.^{[1][2][3][4][5][6][7][8][9]} Dysregulation of USP7 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for the immunoprecipitation of USP7 and its interacting partners using **Usp7-IN-11** to investigate the inhibitor's effect on protein-protein interactions.

Mechanism of Action

USP7 is a key regulator of the p53 tumor suppressor protein and its primary E3 ubiquitin ligase, MDM2.^{[1][4][5][6][7][8][9]} Under normal physiological conditions, USP7 deubiquitinates and stabilizes both p53 and MDM2. However, USP7 exhibits a higher affinity for MDM2, leading to the preferential stabilization of MDM2 and subsequent degradation of p53.^[9] By inhibiting the catalytic activity of USP7, **Usp7-IN-11** is expected to increase the ubiquitination of USP7 substrates, leading to their degradation. This can disrupt the USP7-MDM2 interaction, leading to the destabilization of MDM2, and consequently, the stabilization and activation of p53.

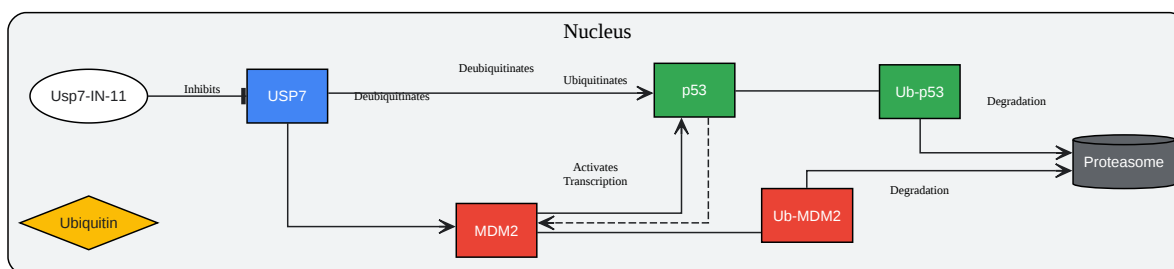
Data Presentation

Quantitative Data Summary

Parameter	Value	Cell Line	Reference
Usp7-IN-11 IC50 (in vitro)	0.37 nM	N/A	[2][3]
Usp7-IN-11 IC50 (cell-based)	1.23 nM (72 hours)	RS4;11	[2][3]

Signaling Pathway Diagram

The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the expected impact of **Usp7-IN-11**.



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Caption: USP7's role in the p53-MDM2 pathway and **Usp7-IN-11**'s inhibitory effect.

Experimental Protocols

Immunoprecipitation of Endogenous USP7 and MDM2

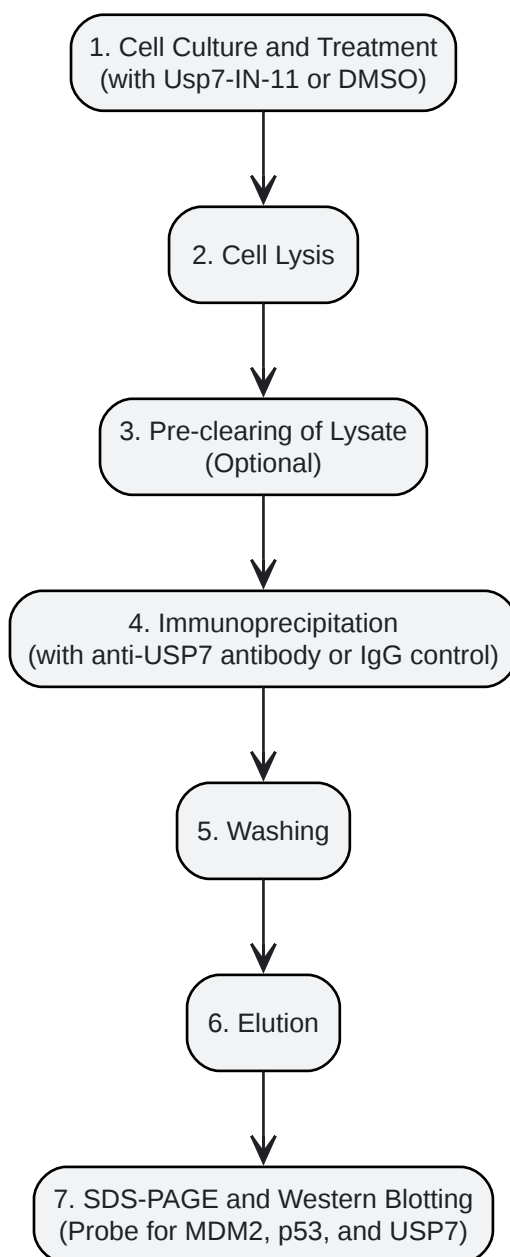
This protocol describes the immunoprecipitation of endogenous USP7 to investigate its interaction with MDM2 in cells treated with **Usp7-IN-11**.

Materials:

- Cell Lines: Human cancer cell line expressing wild-type p53 (e.g., HCT116, U2OS).
- Reagents:
 - **Usp7-IN-11** (dissolved in DMSO)
 - Dulbecco's Modified Eagle's Medium (DMEM)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitor cocktails.
 - Anti-USP7 antibody (for immunoprecipitation)
 - Anti-MDM2 antibody (for Western blotting)
 - Anti-p53 antibody (for Western blotting)
 - Normal Rabbit or Mouse IgG (as a negative control)
 - Protein A/G magnetic beads or agarose beads
 - Wash Buffer (e.g., Co-IP Lysis Buffer without protease/phosphatase inhibitors)
 - Elution Buffer (e.g., 2x Laemmli sample buffer)
- Equipment:
 - Cell culture incubator
 - Microcentrifuge

- Vortexer
- End-over-end rotator
- Magnetic rack (for magnetic beads)
- SDS-PAGE and Western blotting apparatus

Experimental Workflow Diagram:



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Caption: Workflow for the **Usp7-IN-11** immunoprecipitation experiment.

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 10 cm dishes and grow to 70-80% confluency.
 - Treat cells with the desired concentration of **Usp7-IN-11** (e.g., 1-10 μ M, optimization may be required) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 ml of ice-cold Co-IP Lysis Buffer to each dish.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Pre-clearing the Lysate (Optional but Recommended):
 - To 1 mg of total protein lysate, add 20-30 μ l of Protein A/G beads.
 - Incubate on an end-over-end rotator for 1 hour at 4°C.
 - Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
- Immunoprecipitation:

- To the pre-cleared lysate, add 2-5 µg of anti-USP7 antibody or an equivalent amount of control IgG.
- Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
- Add 30-50 µl of pre-washed Protein A/G beads to each sample.
- Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
 - Pellet the beads and collect the supernatant containing the eluted proteins.
- SDS-PAGE and Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against MDM2, p53, and USP7 (to confirm successful immunoprecipitation).
 - Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

Expected Results:

Treatment with **Usp7-IN-11** is expected to disrupt the interaction between USP7 and its substrates. Therefore, in the immunoprecipitates of USP7 from **Usp7-IN-11**-treated cells, a reduced amount of co-immunoprecipitated MDM2 should be observed compared to the DMSO-treated control. Consequently, an increase in the total cellular levels of p53 may also be detected in the input lysates due to the destabilization of MDM2.

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